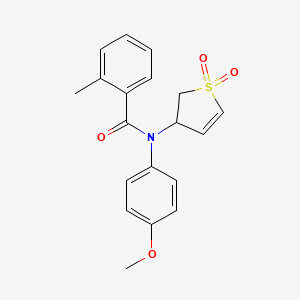![molecular formula C15H9ClF3N3O B2706677 3-chloro-2-[4-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine CAS No. 400087-42-5](/img/structure/B2706677.png)
3-chloro-2-[4-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-2-[4-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, and a phenyl ether linked to a pyrazole ring
作用机制
Target of action
The compound contains a pyrazole ring, which is a common feature in many biologically active molecules. Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability and efficacy. The trifluoromethyl group in the compound could potentially enhance its metabolic stability, as fluorine atoms are known to form strong bonds with carbon and are less likely to be metabolized . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-[4-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine typically involves multiple steps. One common approach is to start with the synthesis of 3-chloro-5-(trifluoromethyl)-2-pyridine, which can be achieved through the chlorination of 5-(trifluoromethyl)-2-pyridine . The next step involves the formation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with an appropriate diketone . Finally, the phenyl ether linkage is formed through an etherification reaction, typically using a phenol derivative and a suitable leaving group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to maximize yield and minimize costs. This could include the use of continuous flow reactors for the chlorination and etherification steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
化学反应分析
Types of Reactions
3-chloro-2-[4-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acetone at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of dechlorinated or defluorinated products.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
3-chloro-2-[4-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine has several scientific research applications:
相似化合物的比较
Similar Compounds
- 2-chloro-5-(trifluoromethyl)pyridine
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole
- 1,3,4-thiadiazole derivatives
Uniqueness
3-chloro-2-[4-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine is unique due to its combination of a pyridine ring with a pyrazole ring and a phenyl ether linkage. This unique structure imparts specific chemical and physical properties, such as high thermal stability and potential biological activity, making it a valuable compound for various applications .
属性
IUPAC Name |
3-chloro-2-[4-(1H-pyrazol-5-yl)phenoxy]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3O/c16-12-7-10(15(17,18)19)8-20-14(12)23-11-3-1-9(2-4-11)13-5-6-21-22-13/h1-8H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOPHXDAKWJXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
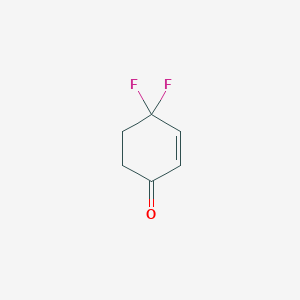
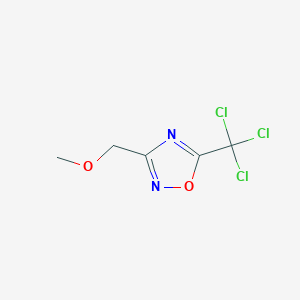
![methyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate](/img/structure/B2706599.png)

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone oxalate](/img/structure/B2706603.png)
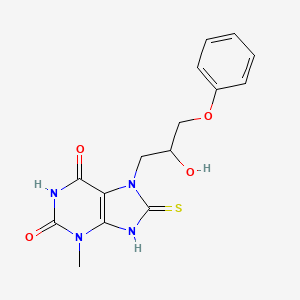
![7-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2706608.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2706609.png)
![Ethyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/structure/B2706610.png)


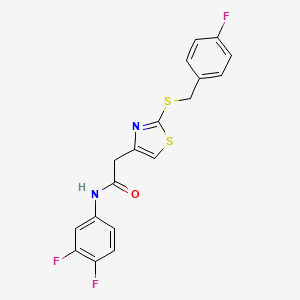
![4-tert-butyl-N-[(5-{[(diethylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2706616.png)
